setogepram
Descripción general
Descripción
Setogepram is under investigation in clinical trial NCT03184584 (Open-Label Rollover Study of PBI 4050 in Subjects With Alström Syndrome).
Aplicaciones Científicas De Investigación
Tratamiento del síndrome de Alström
Setogepram se encuentra en investigación por su potencial terapéutico en el tratamiento del síndrome de Alström, un trastorno genético raro que se caracteriza por una amplia gama de síntomas, incluida la pérdida de la visión y la audición, la obesidad, la diabetes y la disfunción progresiva de los órganos . Las propiedades antiinflamatorias y antifibróticas del compuesto pueden abordar las características patológicas de este síndrome.
Propiedades de eliminación de nitrógeno
La investigación ha indicado que this compound posee propiedades de eliminación de nitrógeno, lo que podría ser beneficioso en condiciones asociadas con altas concentraciones de amoníaco en plasma, como la hiperamonemia . Esta aplicación es particularmente relevante para los trastornos metabólicos donde la capacidad del cuerpo para eliminar el amoníaco se ve comprometida.
Actividad antifibrótica en la fibrosis orgánica
This compound ha mostrado promesa en modelos preclínicos para reducir la fibrosis en varios órganos, incluidos el riñón, el corazón, el hígado y los pulmones . Su mecanismo implica la modulación de los niveles intracelulares de ATP y la vía quinasa B1 hepática / proteína quinasa activada por AMP / diana de rapamicina de mamíferos, lo que ofrece un tratamiento potencial para enfermedades caracterizadas por fibrosis progresiva.
Mejora de la función renal
En modelos animales, se ha observado que this compound mejora la función renal y la capacidad de concentración de orina. También parece mitigar la anemia y reducir la fibrosis renal, el estrés del retículo endoplásmico y la apoptosis, lo que sugiere su uso como terapia renoprotectora .
Tratamiento potencial para la fibrosis pulmonar idiopática (FPI)
Aunque el desarrollo de this compound para el tratamiento de la FPI se detuvo debido a datos farmacológicos provisionales, su actividad antifibrótica en modelos de fibrosis pulmonar sugiere una utilidad potencial en otras afecciones fibróticas de los pulmones .
Fibrosis hepática y activación de células estrelladas
This compound se ha evaluado por su efecto sobre la fibrosis hepática y la activación de células estrelladas hepáticas. Ha demostrado la capacidad de reducir la deposición de colágeno y los niveles de actina de músculo liso, lo que indica su acción antifibrótica en el hígado .
Mecanismo De Acción
Target of Action
Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .
Mode of Action
This compound acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .
Biochemical Pathways
It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions
Pharmacokinetics
It is known to be anorally active compound . The impact of these properties on the bioavailability of this compound is yet to be determined.
Result of Action
This compound’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .
Análisis Bioquímico
Biochemical Properties
Setogepram exhibits both agonist and antagonist ligand affinity toward GPR40 and GPR84, respectively . This dual action allows it to interact with these receptors and influence biochemical reactions within the body
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of human hepatic stellate cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GPR40 and GPR84 . As an agonist for GPR40 and an antagonist or inverse agonist for GPR84, it can influence the activity of these receptors and bring about changes in gene expression . The detailed molecular mechanism of its action is still being studied.
Temporal Effects in Laboratory Settings
Preliminary studies indicate a more rapid onset of action compared to traditional SSRIs, potentially offering quicker symptom alleviation .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in type 2 diabetes eNOS -/-db/db mice . It was found that a dosage of 100 mg/kg/day administered via daily gavage from 8-20 weeks of age markedly decreased hyperglycemia and improved glucose tolerance .
Metabolic Pathways
As an analogue of a medium-chain fatty acid, it is likely to be involved in fatty acid metabolism
Propiedades
IUPAC Name |
2-(3-pentylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQOIGYZLJMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002101-19-0 | |
Record name | Setogepram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setogepram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FEZAGEPRAS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.